![molecular formula C19H11ClF3N3OS B13454000 4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13454000.png)
4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiophene and trifluoromethyl groups in its structure adds to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves a multi-step process. One common method involves the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation. This method is advantageous due to its high yield, simplicity, and environmentally benign nature . The reaction conditions often include the use of a solvent-free environment and a catalyst-free approach, making it a green chemistry method.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of high-throughput screening methods can optimize reaction conditions and improve overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Thiophene derivatives: These compounds contain the thiophene ring and are known for their therapeutic potential.
Trifluoromethyl-containing compounds: These compounds have the trifluoromethyl group, which enhances their chemical stability and biological activity.
Uniqueness
4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide is unique due to the combination of its structural features, including the imidazo[1,2-a]pyridine core, thiophene ring, and trifluoromethyl group. This unique combination contributes to its distinct chemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C19H11ClF3N3OS |
|---|---|
Poids moléculaire |
421.8 g/mol |
Nom IUPAC |
4-chloro-N-[2-thiophen-2-yl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H11ClF3N3OS/c20-13-6-3-11(4-7-13)18(27)25-17-16(14-2-1-9-28-14)24-15-8-5-12(10-26(15)17)19(21,22)23/h1-10H,(H,25,27) |
Clé InChI |
WQJHMIKXSXRPAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)C(F)(F)F)NC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13453919.png)
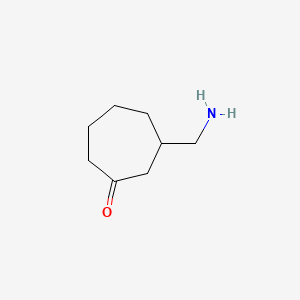
![tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate](/img/structure/B13453921.png)
![1-[1-(5-bromopyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13453924.png)
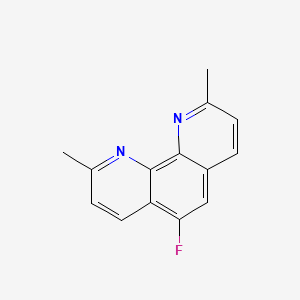
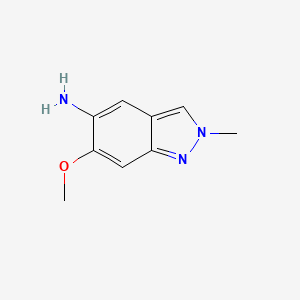

![tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate](/img/structure/B13453950.png)


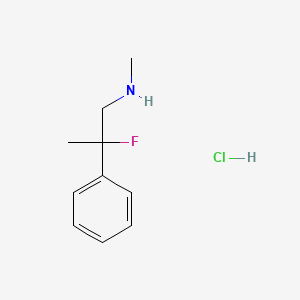
![methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride](/img/structure/B13453960.png)
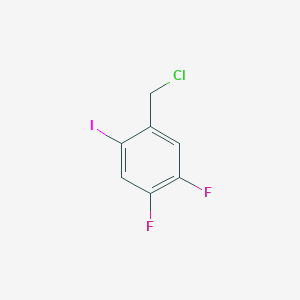
![6-(Chloromethyl)furo[3,2-b]pyridine](/img/structure/B13453982.png)
